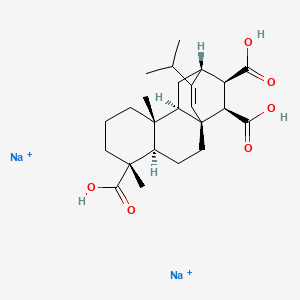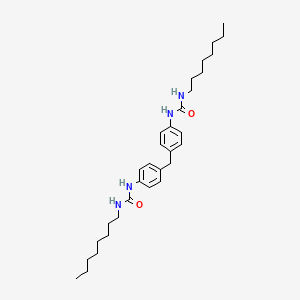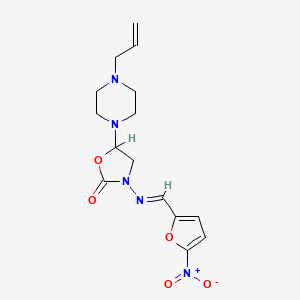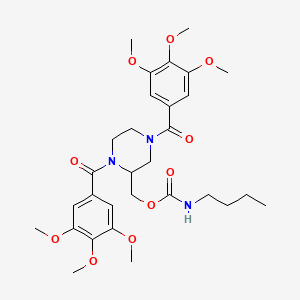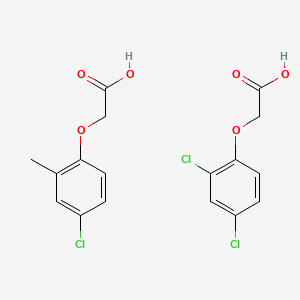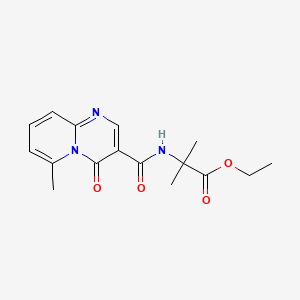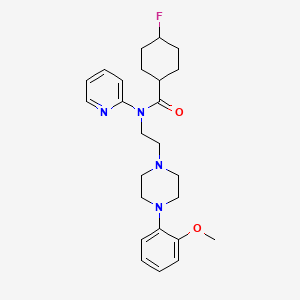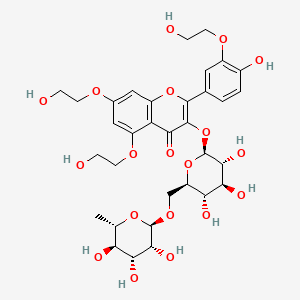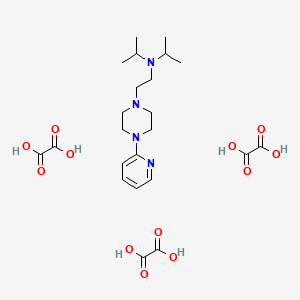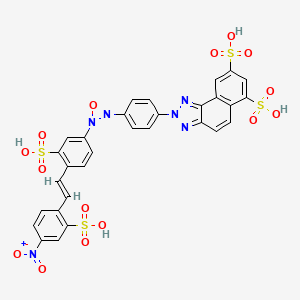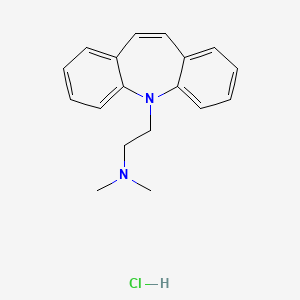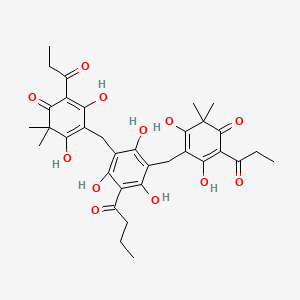
Filixic acid pbp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of filixic acid pbp from Dryopteris filix-mas involves a series of extraction and purification steps. Typically, the dried plant material is subjected to solvent extraction using a mixture of acetonitrile and methanol . The extract is then purified using high-performance liquid chromatography (HPLC) on a C18 column with an isocratic mobile phase .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification techniques as those used in laboratory settings. The scalability of these methods would depend on the availability of raw plant material and the efficiency of the extraction process.
Chemical Reactions Analysis
Types of Reactions
Filixic acid pbp undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and carbonyl functionalities in its structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups using reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Filixic acid pbp has been the subject of various scientific studies due to its potential therapeutic properties . Some of its applications include:
Chemistry: Used as a reference compound in the study of phloroglucinol derivatives.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Studied for its anthelmintic activity and potential use in treating parasitic infections.
Mechanism of Action
The mechanism of action of filixic acid pbp involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting key enzymes or disrupting cellular processes in parasites . The exact pathways and molecular targets are still under investigation, but its activity is thought to be related to its ability to interfere with metabolic processes.
Comparison with Similar Compounds
Filixic acid pbp is part of a broader class of phloroglucinol derivatives, which include compounds like filixic acid ABA, filixic acid ABP, and filixic acid ABB . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxyl and carbonyl group arrangement, which contributes to its distinct chemical reactivity and biological properties.
List of Similar Compounds
- Filixic acid ABA
- Filixic acid ABP
- Filixic acid ABB
- Filixic acid PBB
- Flavaspidic acid BB
Properties
CAS No. |
51005-85-7 |
|---|---|
Molecular Formula |
C34H40O12 |
Molecular Weight |
640.7 g/mol |
IUPAC Name |
4-[[3-butanoyl-5-[(2,6-dihydroxy-3,3-dimethyl-4-oxo-5-propanoylcyclohexa-1,5-dien-1-yl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-propanoylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C34H40O12/c1-8-11-20(37)21-25(39)14(12-16-27(41)22(18(35)9-2)31(45)33(4,5)29(16)43)24(38)15(26(21)40)13-17-28(42)23(19(36)10-3)32(46)34(6,7)30(17)44/h38-44H,8-13H2,1-7H3 |
InChI Key |
XKWPPRSNNAIZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CC)(C)C)O)O)CC3=C(C(C(=O)C(=C3O)C(=O)CC)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


